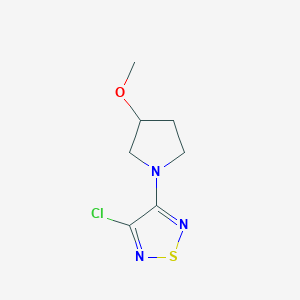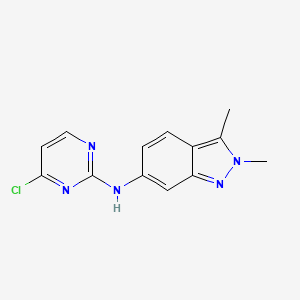
3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole
Vue d'ensemble
Description
3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole (3-C4-MPT) is a novel and versatile thiadiazole derivative that has been developed for a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that is easily synthesized and has a low melting point. 3-C4-MPT has been used in numerous studies for its unique properties and potential applications.
Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole is synthesized through organic chemistry processes, particularly focusing on heterocyclic derivatives. It is notable for its varied biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. For instance, Kumar and Panwar (2015) synthesized compounds including thiadiazole moieties, which demonstrated significant antimicrobial and anti-inflammatory activities, highlighting the compound's potential in medical chemistry (Kumar & Panwar, 2015).
Antimicrobial and Antifungal Properties
Research has shown that derivatives of thiadiazole, a core component of 3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole, exhibit antimicrobial and antifungal properties. For example, Ameen and Qasir (2017) designed and synthesized new derivatives of 1,3,4-thiadiazole, aiming to explore their antibacterial and antifungal activities. These compounds showed moderate antimicrobial activity against various bacterial and fungal strains (Ameen & Qasir, 2017).
Potential in Cancer Treatment
The 1,3,4-thiadiazole core is also used in cancer research. Gür et al. (2020) investigated a series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine for their biological activities. They found that some compounds exhibited high DNA protective ability and cytotoxicity against cancer cell lines, indicating the potential of thiadiazole derivatives in cancer treatment (Gür et al., 2020).
Application in Antibiotic Synthesis
Furthermore, 3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole derivatives have been utilized in the synthesis of cephem antibiotics. Tatsuta et al. (1994) prepared a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a key component of clinically useful cephem antibiotics, highlighting the compound's significance in antibiotic synthesis (Tatsuta et al., 1994).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS/c1-12-5-2-3-11(4-5)7-6(8)9-13-10-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVQAQWXFGQBII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=NSN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B1489945.png)
![3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1489946.png)

![N-(azetidin-3-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1489951.png)
![N-(azetidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1489952.png)


![1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B1489955.png)


